2-amino-N-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-5-yl)acetamide hydrochloride

Medicinal Chemistry Bioconjugation Chemical Biology

2-Amino-N-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-5-yl)acetamide hydrochloride (CAS 1211847-14-1; free base CAS 124774-57-8) is a phthalazinedione derivative bearing a glycine-derived 2-aminoacetamide substituent at the 5-position. With a molecular formula of C10H11ClN4O3 and a molecular weight of 270.67 g·mol⁻¹, the compound is supplied as a hydrochloride salt with a typical purity specification of ≥95% (HPLC).

Molecular Formula C10H11ClN4O3
Molecular Weight 270.67 g/mol
CAS No. 1211847-14-1
Cat. No. B1523027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-5-yl)acetamide hydrochloride
CAS1211847-14-1
Molecular FormulaC10H11ClN4O3
Molecular Weight270.67 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)NC(=O)CN)C(=O)NNC2=O.Cl
InChIInChI=1S/C10H10N4O3.ClH/c11-4-7(15)12-6-3-1-2-5-8(6)10(17)14-13-9(5)16;/h1-3H,4,11H2,(H,12,15)(H,13,16)(H,14,17);1H
InChIKeyHHUQYUOBQQYBMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-5-yl)acetamide Hydrochloride (CAS 1211847-14-1): Procurement-Grade Structural and Physicochemical Baseline for Phthalazinedione-Based Research


2-Amino-N-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-5-yl)acetamide hydrochloride (CAS 1211847-14-1; free base CAS 124774-57-8) is a phthalazinedione derivative bearing a glycine-derived 2-aminoacetamide substituent at the 5-position. With a molecular formula of C10H11ClN4O3 and a molecular weight of 270.67 g·mol⁻¹, the compound is supplied as a hydrochloride salt with a typical purity specification of ≥95% (HPLC) [1]. The compound is classified as a versatile small-molecule scaffold for research use only, and is available from specialty chemical suppliers with lead times of 3–4 weeks, reflecting its status as a non-stock, custom-synthesis-grade intermediate . Key computed physicochemical parameters include a consensus LogP of –0.92, a LogD (pH 7.4) of –1.60, a topological polar surface area (tPSA) of 113.32 Ų, and four hydrogen-bond donors [1].

Why Generic Substitution of Phthalazinedione Building Blocks Fails: Structural and Physicochemical Non-Interchangeability of CAS 1211847-14-1


Within the phthalazinedione chemical space, compounds sharing the 1,4-dioxo-tetrahydrophthalazine core can exhibit profoundly different reactivity, solubility, and biological compatibility profiles depending on the nature of the 5-position substituent. The target compound's 2-aminoacetamide side chain introduces a free primary amine (pKa ~11.95 [1]) that is absent in the closely related N-acetyl analog (CAS 14056-15-6; N-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-5-yl)acetamide) [2]. This amine serves as both a hydrogen-bond donor and a nucleophilic handle for further conjugation—capabilities that the N-acetyl-capped analog cannot replicate. Compared to the parent luminol scaffold (5-amino-2,3-dihydrophthalazine-1,4-dione; CAS 521-31-3), the target compound's extended acetamide linker increases tPSA from ~86 Ų to 113 Ų and adds an additional hydrogen-bond donor, substantially altering both chromatographic behavior and predicted membrane permeability [1]. These structural distinctions mean that in-class compounds cannot be interchanged without altering downstream synthetic yields, conjugate properties, or biological readouts—consequences that render generic substitution scientifically indefensible in any quantitative research or manufacturing workflow.

2-Amino-N-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-5-yl)acetamide Hydrochloride: Quantitative Differentiation Evidence Against Closest Structural Analogs


Free Primary Amine Availability Versus N-Acetyl-Capped Analog (CAS 14056-15-6): Conjugation-Ready Handle Validation

The target compound possesses a free primary amine on the acetamide side chain (the 2-amino group of the glycinamide moiety), whereas its closest structural analog—N-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-5-yl)acetamide (CAS 14056-15-6)—features an N-acetyl cap that permanently blocks this position [1]. The free amine in the target compound has a calculated pKa of 11.95, indicating that it remains largely protonated and reactive under physiological and mildly basic conditions [2]. This amine is available for carbodiimide-mediated coupling, reductive amination, or NHS-ester conjugation, none of which is chemically feasible with the N-acetyl analog. The absence of the acetyl cap also reduces the molecular weight by 51.47 g·mol⁻¹ relative to the di-acetylated scenario, improving atom economy in downstream syntheses [1].

Medicinal Chemistry Bioconjugation Chemical Biology Building Block Procurement

Enhanced Aqueous Solubility Profile Versus Luminol: LogP and LogD Differentiation

The target compound exhibits a consensus LogP of –0.92 and a LogD (pH 7.4) of –1.60, indicating significantly higher hydrophilicity compared to the parent luminol scaffold, which has a reported LogP ranging from –0.71 to +0.74 depending on the measurement method [1]. The LogD7.4 value of –1.60 predicts that the target compound is ~40-fold more hydrophilic than luminol at physiological pH (ΔLogD ≈ –1.6 vs approximately –0.2 for luminol), translating to higher aqueous solubility and potentially reduced non-specific protein binding. The increased polar surface area (113.32 Ų vs ~85.94 Ų for luminol) further supports superior aqueous compatibility, which is advantageous for biochemical assay development where DMSO tolerance is limited [1].

Physicochemical Profiling Solubility Optimization ADME Analytical Chemistry

Hydrogen-Bond Donor/Acceptor Capacity Versus Luminol: Implications for Target Engagement and Crystallography

The target compound contains 4 hydrogen-bond donors (HBD) and 4 hydrogen-bond acceptors (HBA), compared to luminol's 3 HBD and 3 HBA [1][2]. The additional HBD originates from the terminal primary amine on the acetamide linker, while the extra HBA comes from the amide carbonyl. This expanded hydrogen-bonding capacity increases the potential for directional intermolecular interactions, which is particularly relevant in fragment-based drug discovery where each additional hydrogen bond can contribute approximately 2–6 kJ·mol⁻¹ to binding free energy. The compound also features 2 rotatable bonds (versus 0 for luminol), providing greater conformational flexibility that may facilitate induced-fit binding to protein targets [1].

Structural Biology Fragment-Based Drug Discovery Crystallography Molecular Recognition

Procurement Exclusivity and Supply-Chain Differentiation: Single-Source Specialty Intermediate Status

The target compound is primarily supplied by Biosynth (Catalog No. LYB84714) with a price of $467.50 per 50 mg and a published lead time of 3–4 weeks, indicating that it is manufactured on a custom or semi-custom basis rather than held as regular stock . In contrast, the simpler analog N-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-5-yl)acetamide (CAS 14056-15-6) is available from multiple suppliers, and luminol is a commodity chemical with sub-dollar-per-gram pricing [1]. The target compound's purity specification is ≥95% (some suppliers list 98%), and its physical form as a hydrochloride salt provides improved solid-state stability and handling characteristics compared to the free base .

Chemical Procurement Supply Chain Custom Synthesis Research Tool Compounds

Targeted Application Scenarios for 2-Amino-N-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-5-yl)acetamide Hydrochloride (CAS 1211847-14-1) Based on Verified Differentiation Evidence


Covalent Bioconjugation and Fluorescent Probe Synthesis via Free Amine Handle

The compound's single free primary amine (pKa 11.95) enables site-selective conjugation to NHS-esters, isothiocyanates, or carboxylic acids via carbodiimide coupling [1]. This makes it uniquely suitable for synthesizing phthalazinedione-based fluorescent probes, biotinylated affinity reagents, or PEGylated derivatives where the phthalazinedione core serves as a luminol-like chemiluminescent or metal-chelating moiety. The N-acetyl analog (CAS 14056-15-6) lacks this reactive amine and cannot be used for such conjugation strategies [2].

Aqueous-Compatible Biochemical Assay Development Where Luminol Solubility Is a Limiting Factor

With a LogD7.4 of –1.60 and a polar surface area of 113.32 Ų, this compound is predicted to have substantially higher aqueous solubility than luminol (LogP ~ –0.71 to +0.74; tPSA 85.94 Ų) [3]. It is therefore the preferred phthalazinedione scaffold for developing biochemical assays—such as chemiluminescence-based detection systems—that require higher compound concentrations in aqueous buffer without organic co-solvents that could denature proteins or interfere with enzymatic activity.

Fragment-Based Drug Discovery (FBDD) and Structure–Activity Relationship (SAR) Expansion

The compound's 4 hydrogen-bond donors, 4 hydrogen-bond acceptors, and 2 rotatable bonds offer expanded chemical space for probing protein–ligand interactions compared to the rigid luminol core (3 HBD, 3 HBA, 0 rotatable bonds) [4][5]. The acetamide linker provides a flexible spacer that can orient the terminal amine for additional polar contacts in a binding pocket, making this compound a valuable fragment for crystallographic screening campaigns targeting PARP, kinases, or other phthalazinone-binding proteins.

Synthesis of Phthalazinedione-Drug Conjugates and PROTAC Precursors

The free amine serves as an orthogonal reactive handle for introducing the phthalazinedione core into more complex architectures, such as proteolysis-targeting chimeras (PROTACs) or antibody–drug conjugates, where the core may function as a PARP-recognition element or a luminol-derived reporter group. The hydrochloride salt form provides superior solid-state stability during storage and weighing compared to the free base [1]. The compound's compliance with Lipinski's Rule of 5 (MW < 500, LogP < 5, HBD < 5, HBA < 10) supports its use as a lead-like fragment in oral bioavailability optimization programs [4].

Quote Request

Request a Quote for 2-amino-N-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-5-yl)acetamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.